1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride
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Overview
Description
1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that is of significant interest in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride typically involves multi-step processes. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above can be adapted for large-scale synthesis, ensuring the process is efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyrazine ring but differs in its substitution pattern and biological activities.
5H-pyrrolo[2,3-b]pyrazine: Another similar compound with a different ring fusion pattern, showing distinct biological activities.
Uniqueness
1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-3-7-4-9-1-2-10(7)5-6;/h3,5,9H,1-2,4H2,(H,11,12);1H |
InChI Key |
KYXOBXSYBUQEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(C=C2CN1)C(=O)O.Cl |
Origin of Product |
United States |
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